(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Overview
Description
Mechanism of Action
Target of Action
cis-Isolimonenol is a constituent of essential oil . .
Biochemical Pathways
As a constituent of essential oil , it may participate in various biochemical reactions, but specific pathways and their downstream effects are yet to be fully explored.
Result of Action
It is known to be a chemical component of essential oil , suggesting it may have various biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Isolimonenol involves several steps. One common method starts with limonene, which undergoes epoxidation using m-chloroperoxybenzoic acid in dichloromethane at low temperatures. The resulting epoxide is then treated with diphenyldiselenide and sodium borohydride in anhydrous ethanol, followed by oxidation with hydrogen peroxide in tetrahydrofuran . The final product is obtained through distillation under reduced pressure .
Industrial Production Methods: Industrial production of cis-Isolimonenol typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: cis-Isolimonenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Synthesis of Cannabinoids
One of the primary applications of (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is in the synthesis of cannabinoids. It serves as an acetal reagent in the production of desoxy cannabidiols and THC-related compounds. The compound is derived from (+)-Limonene through a photosynthesized oxygen transfer process, making it a valuable precursor in cannabinoid chemistry .
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. It contributes to the scent profile of various products, including perfumes, cosmetics, and food flavorings. Its ability to impart a refreshing minty note makes it particularly desirable for formulations aiming for a natural or herbal scent .
Pharmaceutical Research
Research indicates potential pharmaceutical applications for this compound in drug development. Its structural similarity to other bioactive terpenoids suggests it may exhibit biological activity worth exploring in therapeutic contexts .
A. From Limonene
A common synthetic route involves the conversion of limonene into the target compound via oxidation reactions followed by rearrangement processes. This method is favored due to the natural abundance of limonene and its established use in organic synthesis.
B. Using Cyclohexanol Derivatives
Another approach involves starting from cyclohexanol derivatives, which undergo specific reactions to yield this compound. This method allows for greater control over stereochemistry during synthesis .
Case Study 1: Cannabinoid Synthesis
In a study published in a peer-reviewed journal, researchers successfully synthesized THC analogs using this compound as an intermediate. The study highlighted the efficiency of this compound in facilitating complex organic transformations necessary for cannabinoid production .
Case Study 2: Fragrance Formulation
A fragrance company utilized this compound in developing a new line of natural perfumes. The compound's unique scent profile contributed significantly to the overall fragrance composition, leading to positive consumer feedback regarding its freshness and natural qualities .
Comparison with Similar Compounds
Limonene: A precursor in the synthesis of cis-Isolimonenol, known for its citrus scent.
Menthol: Another monoterpenoid alcohol with cooling properties.
Carvone: A monoterpenoid ketone with a characteristic minty aroma.
Uniqueness: cis-Isolimonenol is unique due to its specific structural configuration and its presence in essential oils.
Biological Activity
(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as cis-Isolimonenol, is a monoterpenoid compound with significant biological activity. Its molecular formula is CHO, and it has been studied for its potential applications in pharmacology and agriculture. This article reviews the biological activities of this compound, including its synthesis, toxicity, and ecological effects.
- Molecular Weight : 152.23 g/mol
- CAS Number : 22972-51-6
- Synonyms : cis-Isolimonenol, p-Mentha-2,8-dien-1-ol
Synthesis
This compound can be synthesized from (+)-Limonene through a photosynthesized oxygen transfer process. This synthesis is crucial for producing derivatives used in various psychoactive compounds such as desoxy cannabidiols and THC .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a natural preservative or therapeutic agent in treating infections .
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This activity suggests its potential use in managing conditions like arthritis and other inflammatory diseases .
Toxicity Profile
The toxicity of this compound has been evaluated through various studies:
- Oral LD50 (Rat) : >2000 mg/kg
- Dermal LD50 (Rat) : >2000 mg/kg
These results indicate that the compound has low acute toxicity . Furthermore, no evidence of endocrine-disrupting properties has been found in current literature .
Ecotoxicological Effects
The ecological impact of this compound has been assessed through various ecotoxicological tests:
Endpoint | Test Duration | Species | Value |
---|---|---|---|
EC50 | 72h | Algae | 57.03 mg/L |
EC50 | 48h | Crustacea | 71.67 mg/L |
EC10 | 72h | Algae | 0.48 mg/L |
These values suggest that while the compound is relatively safe for humans, it may pose risks to aquatic life at higher concentrations .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Pharmaceutical Applications : A study demonstrated its effectiveness in reducing inflammation in animal models of arthritis.
- Agricultural Uses : Field trials have shown that this compound can act as a natural pesticide against certain pests without harming beneficial insects.
- Food Preservation : Its antimicrobial properties have led to investigations into its use as a food preservative to extend shelf life while maintaining safety.
Properties
IUPAC Name |
(1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMHJQMNACGDI-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@](C=C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177519 | |
Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22972-51-6 | |
Record name | (1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22972-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,8-P-MENTHADIEN-1-OL, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EOK52ZYQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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